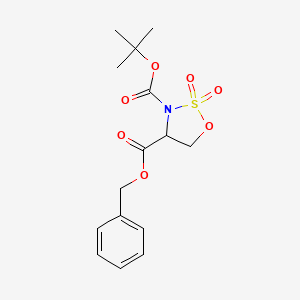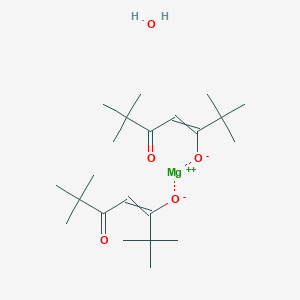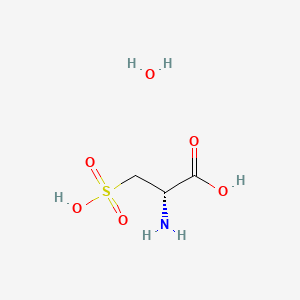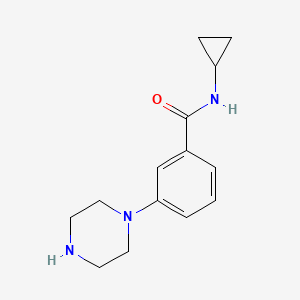
4-O-benzyl 3-O-tert-butyl 2,2-dioxooxathiazolidine-3,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl 3-(tert-butyl) (S)-1,2,3-oxathiazolidine-3,4-dicarboxylate 2,2-dioxide is a complex organic compound that belongs to the class of oxathiazolidines This compound is characterized by its unique structure, which includes a benzyl group, a tert-butyl group, and an oxathiazolidine ring with two carboxylate groups and two dioxide functionalities
Métodos De Preparación
The synthesis of 4-Benzyl 3-(tert-butyl) (S)-1,2,3-oxathiazolidine-3,4-dicarboxylate 2,2-dioxide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Oxathiazolidine Ring: The oxathiazolidine ring can be formed by the reaction of a suitable amine with a sulfonyl chloride in the presence of a base.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl bromide or benzyl chloride.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
4-Benzyl 3-(tert-butyl) (S)-1,2,3-oxathiazolidine-3,4-dicarboxylate 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of ester bonds and the formation of carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control.
Aplicaciones Científicas De Investigación
4-Benzyl 3-(tert-butyl) (S)-1,2,3-oxathiazolidine-3,4-dicarboxylate 2,2-dioxide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting oxidative stress-related diseases.
Materials Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: It may serve as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Benzyl 3-(tert-butyl) (S)-1,2,3-oxathiazolidine-3,4-dicarboxylate 2,2-dioxide involves its interaction with molecular targets such as enzymes or receptors. The oxathiazolidine ring can interact with active sites of enzymes, potentially inhibiting their activity. The benzyl and tert-butyl groups may enhance the compound’s binding affinity and specificity. The carboxylate groups can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
4-Benzyl 3-(tert-butyl) (S)-1,2,3-oxathiazolidine-3,4-dicarboxylate 2,2-dioxide can be compared with other similar compounds, such as:
tert-Butyl (S)-4-benzyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide: This compound lacks one carboxylate group, which may affect its reactivity and binding properties.
4-Benzyl 3-(tert-butyl) (S)-1,2,3-oxathiazolidine-3-carboxylate: This compound lacks the dioxide functionalities, which may influence its oxidative stability and reactivity.
tert-Butyl (S)-4-benzyl-1,2,3-oxathiazolidine-3,4-dicarboxylate: This compound lacks the dioxide functionalities, which may affect its chemical properties and applications.
The uniqueness of 4-Benzyl 3-(tert-butyl) (S)-1,2,3-oxathiazolidine-3,4-dicarboxylate 2,2-dioxide lies in its combination of functional groups, which provides a versatile platform for various chemical modifications and applications.
Propiedades
Fórmula molecular |
C15H19NO7S |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
4-O-benzyl 3-O-tert-butyl 2,2-dioxooxathiazolidine-3,4-dicarboxylate |
InChI |
InChI=1S/C15H19NO7S/c1-15(2,3)23-14(18)16-12(10-22-24(16,19)20)13(17)21-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 |
Clave InChI |
VUNBZHYPHYZUEV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C(COS1(=O)=O)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol](/img/structure/B14799434.png)

![Propanedinitrile, [(4-chlorophenyl)phenylmethylene]-](/img/structure/B14799442.png)


![4-chloro-N'-{[2-(propan-2-yl)phenoxy]acetyl}benzohydrazide](/img/structure/B14799457.png)


![2-[(10S,13R,14S)-3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14799469.png)
![Tert-butyl 2-[1-[2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanoate](/img/structure/B14799486.png)
![2-Phenylethyl 4-oxo-4-({[2-({4-[(phenylcarbonyl)amino]phenyl}carbonyl)hydrazinyl]carbonothioyl}amino)butanoate](/img/structure/B14799490.png)

![4-[[(1R,4aR)-2-(3-carboxypropanoyloxy)-1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethenyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoic acid](/img/structure/B14799497.png)

